molecular formula C13H9ClO2S2 B1302431 methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate CAS No. 255378-11-1

methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate

Cat. No.: B1302431
CAS No.: 255378-11-1
M. Wt: 296.8 g/mol
InChI Key: IOVNZFAPLKNBHT-UHFFFAOYSA-N
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Description

“Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate” is a chemical compound with the molecular formula C13H9ClO2S2 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9ClO2S2/c1-16-13(15)11-4-7-6-17-10-3-2-8(14)5-9(10)12(7)18-11/h2-5H,6H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 296.8 . It is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Properties

IUPAC Name

methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S2/c1-16-13(15)11-4-7-6-17-10-3-2-8(14)5-9(10)12(7)18-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVNZFAPLKNBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)Cl)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372322
Record name Methyl 8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255378-11-1
Record name Methyl 8-chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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